(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide
CAS No.: 1451878-43-5
Cat. No.: VC0105600
Molecular Formula: C₉H₁₀N₂O₂
Molecular Weight: 178.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1451878-43-5 |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 |
| IUPAC Name | (2Z)-2-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)acetamide |
| Standard InChI | InChI=1S/C9H10N2O2/c1-3-6-5(2)9(13)11-7(6)4-8(10)12/h3-4H,1H2,2H3,(H2,10,12)(H,11,13)/b7-4- |
| SMILES | CC1=C(C(=CC(=O)N)NC1=O)C=C |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1451878-43-5 |
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| Primary Functional Groups | Pyrrole ring, vinyl group, acetamide moiety |
The "Z" designation in the compound's name refers to the stereochemistry of the double bond connecting the pyrrole ring to the acetamide group, a configuration stabilized by intramolecular hydrogen bonding .
Chemical and Physical Properties
Spectroscopic Characteristics
(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide exhibits distinctive spectroscopic properties that facilitate its identification and quantification. The compound shows characteristic absorption maxima at wavelengths around 310 nm . Mixed isomers of BOXes, including this compound, have been reported to have an extinction coefficient (ε) of approximately 6985 . These spectroscopic properties make it amenable to analysis using UV-visible spectrophotometry.
Stability Profile
The stability of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide is significantly influenced by environmental factors, particularly light exposure . Research demonstrates that the compound is susceptible to photodegradation, with a half-life (t1/2) of up to 10 hours depending on conditions . This photosensitivity represents an important consideration for handling and storing the compound, especially in experimental settings.
Additionally, the compound's reactivity can be affected by pH changes and other environmental factors, potentially leading to degradation or isomerization. The Z-isomeric form is preferentially stabilized through intramolecular hydrogen bonding between the pyrrole unit and the carbonyl functionality .
Synthesis Methods
Condensation Reactions
The synthesis of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide typically involves condensation reactions. A common approach includes reacting 3-methyl-4-vinyl-5-oxo-1,5-dihydro-2H-pyrrole-2-carbaldehyde with acetamide in the presence of a suitable catalyst under controlled conditions. This methodology efficiently produces the desired Z-isomer, which maintains stability through intramolecular hydrogen bonding.
Bilirubin Oxidation Pathway
An alternative synthesis route involves the direct oxidation of bilirubin, representing a biomimetic approach to the compound's natural formation . This non-enzymatic oxidation process can be achieved using hydrogen peroxide as an oxidizing agent . The process involves cleavage of bilirubin at the pyrrole ring rather than between the pyrrole rings, producing the characteristic monopyrrole amide structure of BOX A .
The documented synthesis method involves dissolving bilirubin in water containing hydrogen peroxide, followed by appropriate extraction and purification steps . This approach yields a mixture of bilirubin oxidation products, including both BOX A ((Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide) and BOX B (3-methyl-5-oxo-4-vinyl-(1,5-dihydropyrrol-2-ylidene)acetamide) .
Structural Modifications via Cross-Coupling
Research has explored methods for modifying the structure of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide through sophisticated cross-coupling reactions . The Suzuki-Miyaura cross-coupling reaction has been particularly utilized to introduce various alkenyl- and aryl-substituents at the 3-position of the pyrrole ring .
This approach typically employs a brominated precursor reacted with various organoboron compounds in the presence of a palladium catalyst . Specific reaction conditions include:
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvent System | Tetrahydrofuran and water (4:1 ratio) |
| Catalyst | 5 mol-% of Pd(PPh3)2Cl2 |
| Base | Three equivalents of CsF |
| Reaction Time | 18 hours under reflux |
| Atmosphere | Nitrogen |
These structural modifications can potentially alter the compound's chemical and biological properties, offering opportunities for developing derivatives with enhanced or targeted activities .
Biological Activities
Neurovascular Pathophysiology
One of the most extensively studied biological roles of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide (BOX A) involves its potential participation in subarachnoid hemorrhage-induced cerebral vasospasm . The compound, along with other bilirubin oxidation products, has been identified in biological samples following subarachnoid hemorrhage, suggesting its potential role in the pathophysiology of this condition .
Relationship to Bilirubin Metabolism
Formation from Bilirubin
(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide represents one of the primary bilirubin oxidation end products formed during the oxidative degradation of bilirubin . The in vivo oxidation of heme yields bilirubin, which can be further degraded to form BOXes that demonstrate significant biological activity .
The formation of BOX A involves the cleavage of bilirubin at the pyrrole ring rather than between the pyrrole rings, producing a reactive monopyrrole amide structure . This process can occur non-enzymatically through direct oxidation of bilirubin with reactive oxygen species such as hydrogen peroxide .
Comparison with Related BOX Compounds
Bilirubin oxidation typically produces a mixture of isomers, including BOX A and BOX B, with the following comparative characteristics:
| Feature | BOX A ((Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide) | BOX B (3-methyl-5-oxo-4-vinyl-(1,5-dihydropyrrol-2-ylidene)acetamide) |
|---|---|---|
| Structural Difference | 4-methyl, 3-vinyl substitution pattern | 3-methyl, 4-vinyl substitution pattern |
| Stereochemistry | Z-isomer | E stereoisomer connecting pyrrole to amide |
| Photosensitivity | Yes, t1/2 up to 10 h | Similar photosensitivity profile |
| Absorption Maximum | ~310 nm | ~310 nm |
| Biological Relevance | Implicated in vasospasm | Implicated in vasospasm |
Both BOX A and BOX B share similar chemical properties and appear to have related biological activities, particularly in the context of neurovascular pathology following subarachnoid hemorrhage .
Analytical Detection Methods
Spectrophotometric Analysis
(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide can be analyzed spectrophotometrically due to its characteristic absorption properties . The compound exhibits an absorption maximum at approximately 310 nm, with mixed isomers of BOXes having an extinction coefficient of about 6985 . These spectroscopic properties enable detection and quantification of the compound in solution using UV-visible spectrophotometry.
Advanced Analytical Techniques
More sophisticated analytical techniques have been employed for the detection and characterization of this compound :
| Analytical Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification |
| Mass Spectrometry | Structural confirmation and trace analysis |
| Combined LC-MS | Analysis in complex biological matrices |
These techniques offer higher sensitivity and specificity compared to spectrophotometric methods, allowing for analysis of the compound in complex biological matrices and reaction mixtures .
Research Applications
Neurovascular Research
The primary application of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide in research involves the study of subarachnoid hemorrhage-induced cerebral vasospasm . The compound's potential role in this pathological process makes it an important subject for neurovascular research, with implications for understanding and potentially treating this serious complication of subarachnoid hemorrhage.
Medicinal Chemistry Applications
The unique structural properties and biological activities of this compound make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its reported antimicrobial and anticancer properties suggest potential applications in drug discovery and development.
The ability to modify the compound's structure through cross-coupling reactions further expands its potential in medicinal chemistry . These modifications can potentially enhance the compound's biological activities or improve its pharmacological properties, leading to the development of novel therapeutic agents.
Future Research Directions
Current Research Trends
Recent research on (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide has focused on several key areas, including its role in neurovascular pathology, structural modifications through cross-coupling reactions, and analytical methods for its detection . Particularly noteworthy is the development of fluorinated derivatives for future in vivo NMR studies, which could provide valuable insights into the compound's biological behavior .
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for introducing various substituents at the 3-position of the pyrrole ring, enabling the creation of diverse derivatives with potentially enhanced properties . This approach offers promising avenues for exploring structure-activity relationships and developing compounds with improved biological or material properties.
Promising Research Avenues
Several promising directions for future research can be identified:
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Further investigation of the compound's role in subarachnoid hemorrhage-induced vasospasm, including detailed mechanistic studies and potential therapeutic interventions.
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Exploration of the compound's antimicrobial and anticancer properties, including structure-activity relationships and potential clinical applications.
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Development of more efficient and selective synthesis methods for the compound and its derivatives.
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Investigation of the compound's potential applications in materials science, including the development of functional materials based on its unique structural properties.
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Studies on the metabolic fate and pharmacokinetics of the compound in biological systems, using techniques such as fluorine-19 NMR with fluorinated derivatives .
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